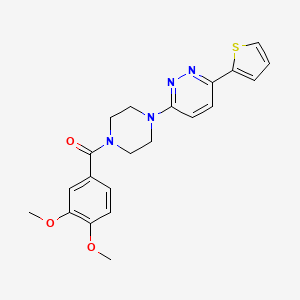
(3,4-Dimetoxi fenil)(4-(6-(tiofen-2-il)piridazin-3-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados de este compuesto son conocidos por exhibir potentes propiedades anticancerígenas . Puede ser utilizado para desarrollar nuevos fármacos anticancerígenos.
Investigación Antibacteriana
Los derivados de este compuesto han mostrado una actividad antibacteriana significativa . Puede ser utilizado en el desarrollo de nuevos agentes antibacterianos.
Investigación Antifúngica
Los derivados del compuesto son conocidos por tener propiedades antifúngicas . Puede ser utilizado para crear nuevos fármacos antifúngicos.
Investigación Antiinflamatoria
Los derivados de este compuesto han demostrado propiedades antiinflamatorias . Puede ser utilizado en el desarrollo de nuevos fármacos antiinflamatorios.
Modulador Inmunológico
Los derivados de este compuesto son conocidos por exhibir propiedades de modulador inmunológico . Puede ser utilizado para desarrollar fármacos que modulan la respuesta inmunitaria.
Actividad Biológica
The compound (3,4-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , with the CAS number 923257-00-5 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 410.5 g/mol
- Structural Characteristics : The compound features a piperazine ring substituted with a pyridazine moiety and a thiophene ring, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific kinases, similar to other compounds in its class that target pathways involved in cancer cell proliferation.
- Antioxidant Activity : The presence of methoxy groups is known to enhance antioxidant properties, potentially providing neuroprotective effects.
- Antimicrobial Properties : Compounds with similar structural motifs have shown promising results against various bacterial and fungal strains.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit potent anticancer properties. For instance, studies on related piperazine derivatives have demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial efficacy. Related compounds have shown activity against a range of pathogens, suggesting that this particular structure may possess similar properties.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-17-7-5-15(14-18(17)28-2)21(26)25-11-9-24(10-12-25)20-8-6-16(22-23-20)19-4-3-13-29-19/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNUGIGTPPVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














